![molecular formula C11H9FN2O2 B6385524 5-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111113-21-3](/img/structure/B6385524.png)
5-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyrimidine, 95%
Overview
Description
5-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyrimidine (5-FMHP) is a synthetic compound with potential applications in medicine, biochemistry, and pharmacology. It has been studied in a variety of laboratory settings and is known to have a wide range of effects.
Scientific Research Applications
5-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyrimidine, 95% has a variety of potential applications in scientific research. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential therapeutic target for the treatment of Alzheimer’s disease. It has also been studied as a potential inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of DNA. Additionally, it has been investigated as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of the vitamin folate.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyrimidine, 95% is still not fully understood. However, it is thought that it works by binding to the active site of the target enzyme, thus preventing the enzyme from performing its normal function. This binding is thought to be reversible, meaning that the enzyme can be released from the inhibitor after a certain amount of time.
Biochemical and Physiological Effects
5-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyrimidine, 95% has been studied in a variety of laboratory settings and is known to have a wide range of effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on cognition and behavior. Additionally, it has been shown to inhibit the enzyme thymidylate synthase, which is involved in the synthesis of DNA. This inhibition can lead to a decrease in the levels of DNA in cells, which can lead to a decrease in cell proliferation and growth. Finally, it has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of the vitamin folate. This inhibition can lead to a decrease in the levels of folate in the body, which can have a variety of effects on metabolism and health.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyrimidine, 95% for use in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it an ideal tool for studying the effects of enzyme inhibition on biochemical and physiological processes. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions.
The main limitation of 5-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyrimidine, 95% for use in laboratory experiments is its relatively short half-life. This means that it must be used quickly after synthesis, or it will degrade and become ineffective. Additionally, it has a relatively low solubility in water, which can limit its usefulness in some experiments.
Future Directions
There are a number of potential future directions for 5-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyrimidine, 95%. One potential direction is to investigate its potential as an inhibitor of other enzymes, such as those involved in the metabolism of drugs or toxins. Additionally, it could be studied as a potential therapeutic target for the treatment of other diseases, such as Parkinson’s disease or Huntington’s disease. Finally, it could be studied as a potential tool for studying the effects of enzyme inhibition on other biochemical and physiological processes, such as cell proliferation and growth.
Synthesis Methods
5-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyrimidine, 95% can be synthesized from 2-fluoro-3-methoxyphenol and 5-aminopyrimidine. The first step involves reacting the 2-fluoro-3-methoxyphenol with sodium hydroxide to form a sodium salt of the phenol. This salt is then reacted with 5-aminopyrimidine in aqueous ethanol, resulting in the formation of 5-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyrimidine, 95%. The reaction is typically carried out at a temperature of around 70°C and a pH of 8-9.
properties
IUPAC Name |
5-(2-fluoro-3-methoxyphenyl)-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-16-9-4-2-3-8(10(9)12)7-5-13-11(15)14-6-7/h2-6H,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRZYTYDJCAZCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CNC(=O)N=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686819 | |
Record name | 5-(2-Fluoro-3-methoxyphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-3-methoxyphenyl)pyrimidin-2(1H)-one | |
CAS RN |
1111113-21-3 | |
Record name | 5-(2-Fluoro-3-methoxyphenyl)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111113-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Fluoro-3-methoxyphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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